molecular formula C12H20NO5- B12360355 2,4-Morpholinedicarboxylic acid, 6,6-dimethyl-, 4-(1,1-dimethylethyl) ester, (2R)-

2,4-Morpholinedicarboxylic acid, 6,6-dimethyl-, 4-(1,1-dimethylethyl) ester, (2R)-

Cat. No.: B12360355
M. Wt: 258.29 g/mol
InChI Key: UVCRSTLUNAIJQQ-MRVPVSSYSA-M
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Description

®-4-(TERT-BUTOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID is a compound of interest in organic chemistry due to its unique structure and potential applications. It features a morpholine ring with a tert-butoxycarbonyl protecting group and a carboxylic acid functional group, making it a versatile intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(TERT-BUTOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Introduction of the Tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of ®-4-(TERT-BUTOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as the use of continuous flow reactors and automated systems, ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

®-4-(TERT-BUTOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-(TERT-BUTOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID depends on its specific application. In drug development, it may act as a prodrug, where the tert-butoxycarbonyl group is cleaved in vivo to release the active compound. The morpholine ring can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(TERT-BUTOXYCARBONYL)-6-METHYLMORPHOLINE-2-CARBOXYLIC ACID: Similar structure but with one less methyl group.

    ®-4-(TERT-BUTOXYCARBONYL)-MORPHOLINE-2-CARBOXYLIC ACID: Lacks the methyl groups on the morpholine ring.

    ®-4-(BENZYLOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID: Uses a benzyloxycarbonyl protecting group instead of tert-butoxycarbonyl.

Uniqueness

®-4-(TERT-BUTOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID is unique due to the presence of both the tert-butoxycarbonyl protecting group and the dimethyl-substituted morpholine ring. This combination provides distinct chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C12H20NO5-

Molecular Weight

258.29 g/mol

IUPAC Name

(2R)-6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylate

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-8(9(14)15)17-12(4,5)7-13/h8H,6-7H2,1-5H3,(H,14,15)/p-1/t8-/m1/s1

InChI Key

UVCRSTLUNAIJQQ-MRVPVSSYSA-M

Isomeric SMILES

CC1(CN(C[C@@H](O1)C(=O)[O-])C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(CN(CC(O1)C(=O)[O-])C(=O)OC(C)(C)C)C

Origin of Product

United States

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